3-(Bromomethyl)-1-ethoxy-3-methylhexane
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Overview
Description
3-(Bromomethyl)-1-ethoxy-3-methylhexane is an organic compound characterized by the presence of a bromomethyl group attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1-ethoxy-3-methylhexane typically involves the bromination of 1-ethoxy-3-methylhexane. This can be achieved through the reaction of 1-ethoxy-3-methylhexane with bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced monitoring techniques ensures consistent product quality and minimizes the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-1-ethoxy-3-methylhexane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic medium are used.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or amines.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
3-(Bromomethyl)-1-ethoxy-3-methylhexane is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its reactivity.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-1-ethoxy-3-methylhexane involves its reactivity towards nucleophiles, which allows it to participate in substitution reactions. The bromomethyl group acts as a leaving group, facilitating the formation of new bonds with nucleophiles. This reactivity is exploited in various synthetic applications to create diverse chemical structures .
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-1-ethoxy-3-methylhexane
- 3-(Iodomethyl)-1-ethoxy-3-methylhexane
- 3-(Hydroxymethyl)-1-ethoxy-3-methylhexane
Uniqueness
3-(Bromomethyl)-1-ethoxy-3-methylhexane is unique due to the presence of the bromomethyl group, which offers a balance between reactivity and stability. Compared to its chloro and iodo analogs, the bromomethyl group provides moderate reactivity, making it suitable for a wide range of synthetic applications .
Properties
Molecular Formula |
C10H21BrO |
---|---|
Molecular Weight |
237.18 g/mol |
IUPAC Name |
3-(bromomethyl)-1-ethoxy-3-methylhexane |
InChI |
InChI=1S/C10H21BrO/c1-4-6-10(3,9-11)7-8-12-5-2/h4-9H2,1-3H3 |
InChI Key |
OASOFVPWWVPKPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CCOCC)CBr |
Origin of Product |
United States |
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